Fludrocortisone Fludrocortisone Fludrocortisone is a C21-steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a 21-hydroxy steroid, a fluorinated steroid, a mineralocorticoid, a 17alpha-hydroxy steroid and an 11beta-hydroxy steroid. It has a role as an adrenergic agent and an anti-inflammatory drug. It derives from a hydride of a pregnane.
Fludrocortisone is a synthetic mineralocorticoid used in conjunction with [hydrocortisone] to replace missing endogenous corticosteroids in patients with adrenal insufficiency. It is functionally similar to [aldosterone], the body's primary endogenous mineralocorticoid, and is structurally analogous to [cortisol], differing only by a fluorine atom at the 9-position of the steroid structure - this fluorination is thought to be crucial to fludrocortisone's significant mineralocorticoid potency.
Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion.
A synthetic mineralocorticoid with anti-inflammatory activity.
See also: Fludrocortisone Acetate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 127-31-1
VCID: VC21351444
InChI: InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
SMILES: CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F
Molecular Formula: C21H29FO5
Molecular Weight: 380.4 g/mol

Fludrocortisone

CAS No.: 127-31-1

Cat. No.: VC21351444

Molecular Formula: C21H29FO5

Molecular Weight: 380.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fludrocortisone - 127-31-1

CAS No. 127-31-1
Molecular Formula C21H29FO5
Molecular Weight 380.4 g/mol
IUPAC Name (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
Standard InChI Key AAXVEMMRQDVLJB-BULBTXNYSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F
SMILES CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F
Canonical SMILES CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F
Appearance White to Off-White Solid
Colorform Crystals
Melting Point 208-212°C

Pharmacology and Mechanism of Action

Fludrocortisone exerts its effects through multiple mechanisms, primarily mediated through binding to mineralocorticoid receptors with high affinity and specificity.

Receptor Binding Profile

Fludrocortisone acts on multiple steroid receptors with varying affinities:

Receptor TypeActionRelative Potency
Mineralocorticoid receptorAgonist200-400× greater than cortisol
Glucocorticoid receptorAgonist5-10× greater than cortisol
Androgen receptorInhibitorLimited data available

The compound demonstrates remarkable selectivity for mineralocorticoid receptors while maintaining some glucocorticoid activity, making it useful in conditions requiring both types of effects .

Physiological Effects

Fludrocortisone's primary action involves promoting sodium and water retention while enhancing potassium excretion. Specifically, it:

  • Increases sodium ion and water transport into plasma by binding to aldosterone receptors

  • Enhances urinary excretion of potassium and hydrogen ions

  • Elevates blood pressure through these electrolyte-modulating effects

  • May sensitize vasculature to angiotensin II and norepinephrine

  • With chronic use, maintains blood pressure-raising effects through increased peripheral vascular resistance, even after plasma volume normalizes

The compound acts primarily on the distal tubule of the kidney, where it increases the density of epithelial sodium channels (ENaC) in the apical membrane and Na⁺-K⁺-ATPase pumps on the basolateral side, enhancing sodium reabsorption .

Clinical Applications and Indications

Fludrocortisone has established therapeutic applications in several clinical conditions, with varying levels of evidence supporting its use.

Adrenal Insufficiency

Fludrocortisone is indicated as partial replacement therapy for primary and secondary adrenocortical insufficiency in Addison's disease . In these conditions, it replaces the missing mineralocorticoid activity that would normally be provided by endogenous aldosterone, helping maintain electrolyte balance and blood pressure.

Salt-Losing Syndromes

Another established indication is for the treatment of salt-losing adrenogenital syndrome . In this condition, congenital adrenal hyperplasia leads to impaired aldosterone synthesis, resulting in sodium wasting and potentially life-threatening electrolyte imbalances that fludrocortisone can help correct.

Septic Shock

Recent research suggests potential benefits when fludrocortisone is combined with hydrocortisone in the management of septic shock. A systematic review and network meta-analysis found that this combination was associated with lower risk of all-cause mortality compared to either placebo or hydrocortisone alone, though direct evidence comparing the combination to hydrocortisone monotherapy remains limited .

Dosage and Administration

Dosing regimens for fludrocortisone vary based on indication and patient characteristics:

IndicationTypical DosageAdministration Notes
Adrenocortical insufficiency0.1 mg dailyPreferably administered with cortisone (10-37.5 mg daily) or hydrocortisone (10-20 mg daily) in divided doses
Salt-losing adrenogenital syndrome0.1-0.2 mg dailyMay require adjustment based on clinical response
Orthostatic hypotensionVaries by studyOptimal dosing not well-established due to limited evidence

The medication is administered orally, with absorption being rapid and complete following ingestion .

Pharmacokinetics

Metabolism and Excretion

The 9α-fluorination of fludrocortisone significantly simplifies its metabolism compared to other corticosteroids. This structural feature appears to confer "protection" from 11β-oxidation by 11-hydroxysteroid dehydrogenases, which is thought to contribute to its profound mineralocorticoid potency .

In vitro studies using human liver microsomes and cytosol have identified only two metabolites:

  • 20β-dihydrofluorocortisol

  • 6β-hydroxyfluorocortisol

Clinical Evidence and Efficacy

The evidence base for fludrocortisone varies considerably across its different indications.

Evidence for Orthostatic Hypotension

A systematic review of fludrocortisone for orthostatic hypotension identified significant limitations in the available evidence:

  • Only 13 studies with 513 participants were identified

  • Just three were randomized controlled trials (RCTs), including only 28 participants

  • RCTs were short-term (2-3 weeks) and focused only on patients with diabetes or Parkinson disease

  • Risk of bias varied across studies (two with unclear risk, one with low risk)

  • Heterogeneity prevented meta-analyses

SystemAdverse Effects
CardiovascularHypertension, edema, congestive heart failure (particularly with excessive sodium retention)
ElectrolyteHypokalemia, sodium retention, fluid retention
MusculoskeletalMuscle weakness, steroid myopathy, loss of muscle mass, osteoporosis, vertebral compression fractures, aseptic necrosis of femoral and humeral heads, pathologic fractures
GastrointestinalPeptic ulcer with possible perforation and hemorrhage, pancreatitis, abdominal distention, ulcerative esophagitis
DermatologicImpaired wound healing, thin fragile skin, bruising, petechiae, ecchymoses, facial erythema, increased sweating, subcutaneous fat atrophy
NeurologicalConvulsions, increased intracranial pressure, vertigo, headache, mental disturbances
EndocrineMenstrual irregularities, Cushingoid state, growth suppression in children

These potential adverse effects highlight the importance of appropriate patient selection, dosing, and monitoring when prescribing fludrocortisone .

Contraindications and Precautions

Contraindications

Fludrocortisone is contraindicated in patients with systemic fungal infections due to potential immunosuppressive effects that could worsen such infections .

Precautions and Monitoring

Due to its potent effects on sodium retention, fludrocortisone use should be carefully considered and monitored. The medication may mask signs of infection, and decreased resistance to infection may occur during therapy. If infection develops during treatment, it should be promptly managed with appropriate antimicrobial therapy .

Long-term use requires monitoring for potential complications including:

  • Posterior subcapsular cataracts

  • Electrolyte imbalances

  • Increased blood pressure

  • Signs of Cushing's syndrome

  • Growth suppression in pediatric patients

Comparative Efficacy

Limited direct comparative data exists for fludrocortisone versus other agents for its various indications.

Comparison in Orthostatic Hypotension

In orthostatic hypotension associated with Parkinson disease, very low-certainty evidence suggests:

  • Compared to pyridostigmine: orthostatic symptoms remained unchanged (1 cross-over study, 9 participants)

  • Compared to domperidone: both interventions improved symptoms to similar degrees on the Composite Autonomic Symptom Scale-Orthostatic Domain (1 cross-over study, 13 participants)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator